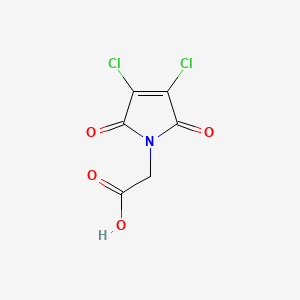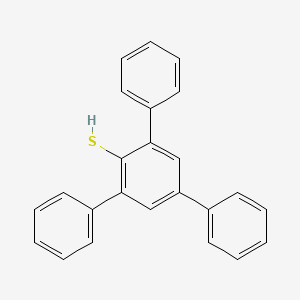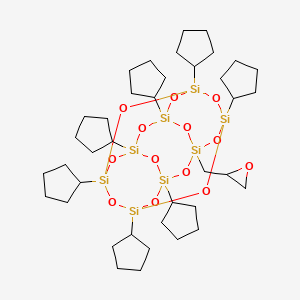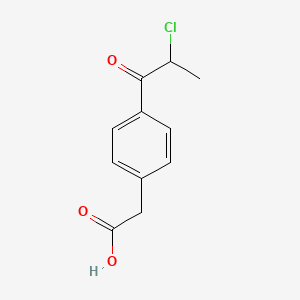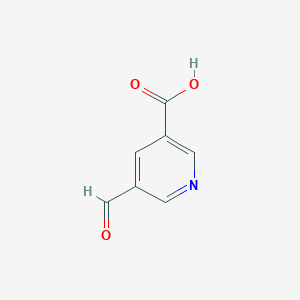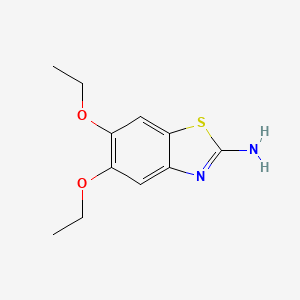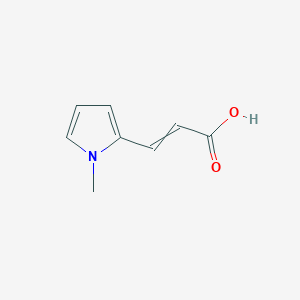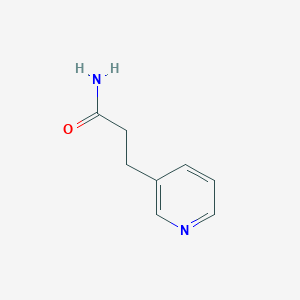
3-(3-吡啶基)丙酰胺
描述
3-(3-Pyridyl)propanamide is a chemical compound with the CAS Number: 84199-99-5 . It has a molecular weight of 150.18 . The IUPAC name for this compound is 3-(3-pyridinyl)propanamide . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for 3-(3-Pyridyl)propanamide is 1S/C8H10N2O/c9-8(11)4-3-7-2-1-5-10-6-7/h1-2,5-6H,3-4H2,(H2,9,11) . This indicates that the compound has a pyridine ring attached to a propanamide group.Physical and Chemical Properties Analysis
3-(3-Pyridyl)propanamide is a solid at room temperature . It has a molecular weight of 150.18 . The compound should be stored in a refrigerator .科学研究应用
聚合物中的光氧化延缓剂
已合成3-氧代-3-苯基-N-(2-吡啶基)丙酰胺及其衍生物,用作聚合物中的添加剂,以抵抗光氧化作用。这些化合物表现出双氢键和分子内电荷转移,使它们在聚合物应用中成为有效的紫外线吸收剂(Hanna & Girges, 1990)。
除草活性
已合成了与3-(3-吡啶基)丙酰胺相关的化合物N-(5,7-二甲氧基-2H-[1,2,4]噻二唑并[2,3-a]嘧啶-2-基亚甲基)-2-(2,4-二氯苯氧基)丙酰胺,并发现其在除草活性中有效。其晶体结构和除草性质已被广泛研究(Liu et al., 2008)。
合成和去质子化研究
对2-(吡啶基)酚和2-(吡啶基)苯胺的研究,包括2,2-二甲基-N-[2-(2-和3-吡啶基)苯基]丙酰胺的合成,涉及使用交叉偶联反应和去质子化研究。这对有机化学和新化合物的开发具有重要意义(Rebstock et al., 2003)。
铜络合物用于抗炎活性
已设计3-氨基-N-(吡啶-2-基甲基)-丙酰胺作为铜的潜在螯合剂,显示出在治疗与类风湿性关节炎相关的炎症方面的潜力。其促进铜经皮吸收的能力使其成为经皮治疗应用的候选药物(Jackson et al., 2016)。
局部和全身炎症抑制剂
已合成与3-(3-吡啶基)丙酰胺相关的N-吡啶基(甲基)吲哚丙酰胺,作为非酸性NSAIDs。这些化合物,特别是N3-吡啶基甲基-[1(4-氯苯甲基-5-氯吲哚-3-基)丙酰胺,显示出在减少局部和全身炎症方面的显著活性(Dassonville et al., 2008)。
TRPV1拮抗剂用于神经病理性疼痛
已研究作为hTRPV1拮抗剂的2-芳基吡啶C区衍生物2-(3-氟-4-甲磺酰氨基苯基)丙酰胺,与3-(3-吡啶基)丙酰胺结构相关。这些化合物,特别是化合物9,在小鼠神经病理性疼痛模型中显示出有效性(Ryu et al., 2014)。
ADP核糖基化抑制剂
已确定3-(4-氧代-3,4-二氢喹唑啉-2-基)-N-[1-(吡啶-2-基)乙基]丙酰胺作为人类ADP核糖转移酶ARTD3/PARP3的抑制剂。这项研究有助于开发该酶的选择性抑制剂,对生化和药物研究具有重要意义(Lindgren et al., 2013)。
过渡金属配合物用于生物研究
已合成和研究了3-(2-(4-(二甲基氨基)苯甲亚甲基)肼基)-3-氧代-N-(噻唑-2-基)丙酰胺的二价过渡金属配合物。这些化合物已被评估其抗菌、抗氧化和细胞毒活性,表明它们在生物和药物研究中的潜力(Zaky et al., 2016)。
丙酰胺的抗过敏活性
已合成一系列N-(吡啶-2-基)-3-(哌嗪-1-基)丙酰胺,并评估其潜在的抗过敏活性。特别是化合物12的IC50与奥沙莫特相当,表明在过敏治疗中具有潜在用途(Courant et al., 1993)。
晶体结构分析
研究与3-(3-吡啶基)丙酰胺相关的各种化合物的晶体结构,如二氯[3-(吡啶-2-基)-1H-吡唑-1-基]丙酰胺锌(II),有助于理解配位化学以及在材料科学和药物设计中的潜在应用 (Zhang et al., 2011)。
安全和危害
作用机制
Target of Action
The primary targets of 3-(3-Pyridyl)propanamide are currently unknown . The compound belongs to the class of organic compounds known as primary carboxylic acid amides . These compounds comprise a primary carboxylic acid amide functional group, with the general structure RC(=O)NH2 .
Biochemical Pathways
Primary carboxylic acid amides, to which 3-(3-pyridyl)propanamide belongs, are involved in various biological processes .
Pharmacokinetics
The compound is a solid at room temperature , suggesting it may have different bioavailability properties compared to liquid or gaseous compounds.
生化分析
Biochemical Properties
3-(3-Pyridyl)propanamide plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with enzymes involved in metabolic pathways, such as those responsible for the synthesis and degradation of nucleotides. For instance, 3-(3-Pyridyl)propanamide can inhibit certain enzymes, leading to alterations in the metabolic flux of nucleotide synthesis pathways . Additionally, it has been shown to bind to specific proteins, affecting their conformation and activity. These interactions can result in changes in cellular metabolism and signaling pathways.
Cellular Effects
The effects of 3-(3-Pyridyl)propanamide on various types of cells and cellular processes are profound. This compound has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 3-(3-Pyridyl)propanamide can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles . This modulation can affect cellular processes such as proliferation, differentiation, and apoptosis. Furthermore, 3-(3-Pyridyl)propanamide has been shown to impact cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic state of the cell.
Molecular Mechanism
At the molecular level, 3-(3-Pyridyl)propanamide exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules. 3-(3-Pyridyl)propanamide can bind to enzymes and proteins, leading to either inhibition or activation of their activity . For instance, it can inhibit the activity of enzymes involved in nucleotide synthesis, resulting in decreased nucleotide levels within the cell. Additionally, 3-(3-Pyridyl)propanamide can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(3-Pyridyl)propanamide have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that 3-(3-Pyridyl)propanamide is relatively stable under standard laboratory conditions, but it can degrade over extended periods . This degradation can lead to a decrease in its efficacy and potency. Long-term exposure to 3-(3-Pyridyl)propanamide has been associated with sustained changes in cellular metabolism and function, highlighting the importance of considering temporal effects in experimental designs.
Dosage Effects in Animal Models
The effects of 3-(3-Pyridyl)propanamide vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, 3-(3-Pyridyl)propanamide can induce toxic effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a certain dosage level leads to a marked increase in adverse effects. These findings underscore the importance of dosage optimization in experimental and therapeutic applications.
Metabolic Pathways
3-(3-Pyridyl)propanamide is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to affect the metabolic flux of nucleotide synthesis pathways by inhibiting key enzymes . This inhibition can lead to alterations in metabolite levels, impacting overall cellular metabolism. Additionally, 3-(3-Pyridyl)propanamide can interact with cofactors such as adenosine triphosphate, influencing their availability and utilization in metabolic reactions.
Transport and Distribution
The transport and distribution of 3-(3-Pyridyl)propanamide within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, involving transporters that recognize its structure . Once inside the cell, 3-(3-Pyridyl)propanamide can bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound within tissues can vary, depending on the expression levels of transporters and binding proteins in different cell types.
Subcellular Localization
The subcellular localization of 3-(3-Pyridyl)propanamide is crucial for its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For instance, 3-(3-Pyridyl)propanamide can be localized to the nucleus, where it interacts with transcription factors and other nuclear proteins to modulate gene expression. Additionally, it can be targeted to other organelles, such as mitochondria, where it influences metabolic processes and energy production.
属性
IUPAC Name |
3-pyridin-3-ylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c9-8(11)4-3-7-2-1-5-10-6-7/h1-2,5-6H,3-4H2,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHZYDHMFNHSEHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20393148 | |
| Record name | 3-Pyridinepropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20393148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84199-99-5 | |
| Record name | 3-Pyridinepropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20393148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


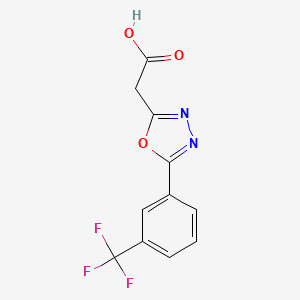
![1-Methyl-2-[(phenylsulfonyl)methyl]benzene](/img/structure/B1608651.png)
